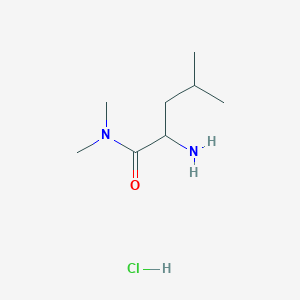

1-(5-甲基-1,2,4-恶二唑-3-基)环丁-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

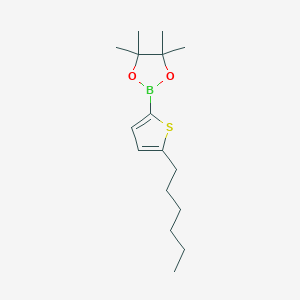

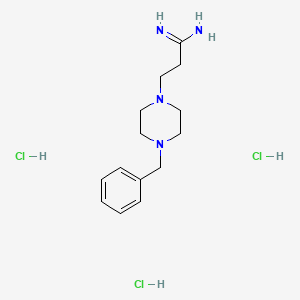

“1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClN3O . It is a product intended for research use only.

Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” consists of a cyclobutane ring attached to a 5-methyl-1,2,4-oxadiazol-3-yl group . The exact structure visualization is not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride” are not fully detailed in the retrieved data. It is known to be a solid .科学研究应用

合成和药物化学

- 研究表明,合成带有恶二唑核的化合物,例如 1-(5-甲基-1,2,4-恶二唑-3-基)环丁-1-胺,用于潜在的抗癌应用。其中一种化合物对癌细胞表现出显着的生长抑制活性 (Rashid, Husain, & Mishra, 2012)。

- 一项研究探讨了 N-(3,4-二氯苯乙基)-N-甲基胺与 3-氯甲基-5-苯基-1,2,4-恶二唑的反应,导致恶二唑体系的开环和新化合物的形成 (Jäger, Laggner, Mereiter, & Holzer, 2002)。

化学合成方法

- 开发了一种使用铜催化的级联环化合成各种 3,5-二取代-1,2,4-恶二唑的方法。这代表了一种制备对官能团具有良好耐受性的 1,2,4-恶二唑的简单方案 (Guo 等,2015)。

- 另一项研究利用 3-甲基-4H-[1,2,4]-恶二唑-5-酮作为各种合成序列中的受保护的乙酰胺。该方法在非水条件下表现出稳定性,并且可以灵活地用于不同的反应 (Moormann 等,2004)。

药物化学和生物应用

- 新型 5-((9H-咔唑-9-基)甲基)-N-((取代苯基)(哌嗪-1-基)甲基)-1,3,4-恶二唑-2-胺衍生物显示出显着的抗菌和抗真菌活性,以及对人乳腺癌细胞系 MCF7 的抗癌活性 (Sharma, Kumar, & Pathak, 2014)。

- 一系列新型 5-(2-甲基-1H-吲哚-3-基)-1,3,4-恶二唑-2-胺衍生物显示出有希望的抗菌和抗氧化活性 (Saundane, Verma, & Katkar, 2013)。

作用机制

1,2,4-oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

The mode of action of 1,2,4-oxadiazoles often involves interactions with biological targets through hydrogen bonding, as the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors .

The pharmacokinetics of 1,2,4-oxadiazoles can vary depending on the specific compound and its physicochemical properties. Factors such as solubility, permeability, and metabolic stability can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

The result of action and the specific biochemical pathways affected by 1,2,4-oxadiazoles can also vary widely depending on the specific compound and its target. For example, some 1,2,4-oxadiazoles have been found to have anticancer activity and can induce apoptosis in cancer cells .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of 1,2,4-oxadiazoles. For example, certain 1,2,4-oxadiazoles are stable and active under physiological conditions, making them suitable for use as therapeutic agents .

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-5-9-6(10-11-5)7(8)3-2-4-7;/h2-4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZXCWFMKHBZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)

![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)